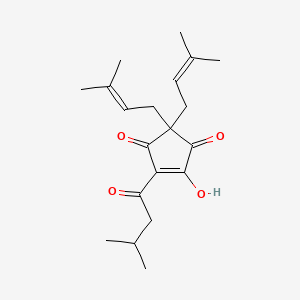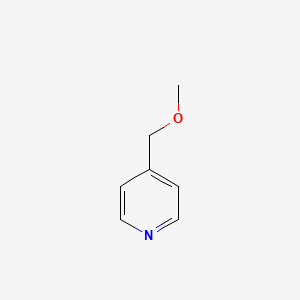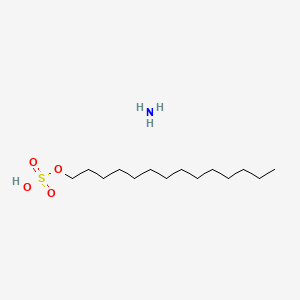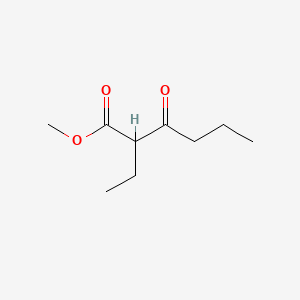![molecular formula C7H12O4S2 B1617282 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid CAS No. 98962-98-2](/img/structure/B1617282.png)
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid
Descripción general
Descripción
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid is an organic compound with a complex structure that includes sulfur and carboxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a thiol with a carboxylic acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the thiol groups to sulfonic acids.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, where nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and specific solvents.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Substituted thiol derivatives
Aplicaciones Científicas De Investigación
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modifications that affect their function. Additionally, the carboxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-[(dodecylsulfanylthiocarbonyl)sulfanyl]propanoic acid
- 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]-sulfanyl]propanoic acid[5][5]
Uniqueness
2-({[(1-Carboxyethyl)sulfanyl]methyl}sulfanyl)propanoic acid is unique due to its specific arrangement of sulfur and carboxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry[5][5].
Propiedades
IUPAC Name |
2-(1-carboxyethylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S2/c1-4(6(8)9)12-3-13-5(2)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRZTYMWLMGRRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCSC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343747, DTXSID701031328 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98962-98-2, 20664-28-2 | |
| Record name | 2,2'-(Methylenedisulfanediyl)dipropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[Methylenebis(thio)]bis-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701031328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl [R-(R*,R*)]-aminoacetate](/img/structure/B1617200.png)







![Carbamic acid, [[3-(aminomethyl)phenyl]methyl]-](/img/structure/B1617216.png)
![Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B1617218.png)



